molecular formula C24H18N2O6S B4677309 3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID

3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID

Cat. No.: B4677309
M. Wt: 462.5 g/mol
InChI Key: RKNXSRZNFGBGMM-UDWIEESQSA-N
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Description

3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzoic acid moiety

Properties

IUPAC Name

3-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6S/c1-14-5-7-17(8-6-14)25-21(27)13-26-22(28)20(33-24(26)31)12-18-9-10-19(32-18)15-3-2-4-16(11-15)23(29)30/h2-12H,13H2,1H3,(H,25,27)(H,29,30)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNXSRZNFGBGMM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid). .

Scientific Research Applications

3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzoic acid derivatives. Compared to these compounds, 3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID
Reactant of Route 2
3-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]BENZOIC ACID

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